molecular formula C14H19F2NOS B2637823 (2S)-1-tert-butylsulfinyl-2-(2,5-difluorophenyl)pyrrolidine CAS No. 1443538-32-6

(2S)-1-tert-butylsulfinyl-2-(2,5-difluorophenyl)pyrrolidine

Cat. No.: B2637823
CAS No.: 1443538-32-6
M. Wt: 287.37
InChI Key: KNGQIERPRIBUMA-DJJJIMSYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-tert-butylsulfinyl-2-(2,5-difluorophenyl)pyrrolidine typically involves the use of Grignard reagents and asymmetric reduction techniques. One common method involves the reaction of 2,5-difluorobromobenzene with N-Boc-pyrrolidone through Grignard exchange, followed by asymmetric reduction using a chiral catalyst such as baker’s yeast. The final steps include methylsulfonylation ring closure and removal of the Boc protecting group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-tert-butylsulfinyl-2-(2,5-difluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfinyl group, yielding the corresponding pyrrolidine derivative.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of pyrrolidine derivatives.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

(2S)-1-tert-butylsulfinyl-2-(2,5-difluorophenyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-1-tert-butylsulfinyl-2-(2,5-difluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-1-tert-butylsulfinyl-2-(2,5-difluorophenyl)pyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butylsulfinyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(2S)-1-tert-butylsulfinyl-2-(2,5-difluorophenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2NOS/c1-14(2,3)19(18)17-8-4-5-13(17)11-9-10(15)6-7-12(11)16/h6-7,9,13H,4-5,8H2,1-3H3/t13-,19?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNGQIERPRIBUMA-YTJLLHSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)N1CCCC1C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)S(=O)N1CCC[C@H]1C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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